molecular formula C7H10FNO3 B12871754 (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate CAS No. 7682-55-5

(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate

Cat. No.: B12871754
CAS No.: 7682-55-5
M. Wt: 175.16 g/mol
InChI Key: ACMAOSQLXDCZMK-AKGZTFGVSA-N
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Description

(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: is a fluorinated organic compound with a molecular formula of C7H10FNO3. This compound is part of the pyrrolidine family, characterized by a five-membered lactam ring. The presence of a fluorine atom and an ethyl ester group makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilization of large-scale reactors to handle the starting materials and reagents.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and fluorinated compound development.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-Methyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
  • (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate

Uniqueness

  • Fluorine Position : The position of the fluorine atom in (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate provides unique reactivity and interaction profiles.
  • Ethyl Ester Group : The presence of the ethyl ester group differentiates it from similar compounds with methyl ester groups, affecting its solubility and reactivity.

Properties

CAS No.

7682-55-5

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

ethyl (2S)-4-fluoro-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10FNO3/c1-2-12-7(11)5-3-4(8)6(10)9-5/h4-5H,2-3H2,1H3,(H,9,10)/t4?,5-/m0/s1

InChI Key

ACMAOSQLXDCZMK-AKGZTFGVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(C(=O)N1)F

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1)F

Origin of Product

United States

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